Superior Potency to PF-1355 and PF-06282999 in Cell-Free and Whole Blood Assays
MPO-IN-4 demonstrates a 60-fold greater potency in cell-free MPO inhibition assays compared to PF-1355 and a >76-fold greater potency compared to PF-06282999 in clinically relevant whole blood assays. This superior potency indicates that lower concentrations of MPO-IN-4 are required to achieve the same level of target engagement, which is a critical factor for in vitro target validation and for reducing potential off-target effects in in vivo studies [1].
| Evidence Dimension | MPO Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 25 nM (cell-free) [1] |
| Comparator Or Baseline | PF-1355: Ki = 346.74 nM (cell-free) ; PF-06282999: IC50 = 1.9 μM (whole blood) |
| Quantified Difference | MPO-IN-4 is ~14x more potent than PF-1355 based on IC50 vs. Ki; and >76x more potent than PF-06282999 in whole blood. |
| Conditions | Biochemical cell-free MPO enzyme assay (MPO-IN-4 vs. PF-1355); LPS-stimulated human whole blood assay (MPO-IN-4 vs. PF-06282999) |
Why This Matters
Higher potency translates to lower required doses in both in vitro and in vivo experiments, minimizing solubility issues, reducing compound usage costs, and potentially improving the therapeutic window.
- [1] Regard, J. B., et al. (2023). Discovery of a novel, highly potent and orally bioavailable pyrrolidinone indole series of irreversible Myeloperoxidase (MPO) inhibitors. *Biochemical Pharmacology*, 209, 115418. View Source
